molecular formula C23H18FN3O2 B2856677 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide CAS No. 920157-38-6

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Cat. No.: B2856677
CAS No.: 920157-38-6
M. Wt: 387.414
InChI Key: MTDOKYPCLXSVAQ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide (CAS 920157-38-6) is a chemical compound with a molecular formula of C23H18FN3O2 and a molecular weight of 387.4 g/mol . This naphthamide derivative is of significant interest in medicinal chemistry research, particularly in the development of inhibitors for various enzymatic targets. Compounds featuring a pyridazinone core, similar to this structure, have been investigated as potent, selective, reversible, and competitive inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B inhibition is a validated therapeutic strategy for the treatment of neurodegenerative disorders, such as Alzheimer's disease . Furthermore, naphthamide-based molecular frameworks have been explored as multi-target agents, demonstrating inhibitory activity against protein kinases and histone deacetylases (HDACs), which are relevant to oncology research . Researchers can utilize this compound as a key intermediate or as a pharmacological probe to study these pathways and develop novel therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-7-17(8-10-20)21-11-12-22(27-26-21)29-14-13-25-23(28)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDOKYPCLXSVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}FN3_3O3_3
  • Molecular Weight : 367.4 g/mol

The synthesis typically involves several steps, including the formation of the pyridazine ring, introduction of the fluorophenyl group, and creation of the ether linkage. The following table summarizes the synthesis steps:

StepDescription
1Formation of Pyridazine Ring : Reaction of hydrazine with a dicarbonyl compound under acidic or basic conditions.
2Introduction of Fluorophenyl Group : Nucleophilic aromatic substitution involving a fluorinated aromatic compound.
3Ether Linkage Formation : Reaction with an alkylating agent in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological processes.

Key Mechanisms Include:

  • Inhibition of p38 MAP Kinase : This pathway is crucial in inflammatory responses and has been targeted for treating autoimmune diseases. The compound demonstrates significant inhibitory activity against this kinase, which is linked to reduced cytokine production (e.g., IL-1β, TNFα, IL-6) .
  • Impact on Cellular Pathways : Research indicates that the compound can influence pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit critical signaling pathways involved in tumor growth positions it as a promising therapeutic agent.

Anti-inflammatory Properties

Due to its action on the p38 MAPK pathway, the compound has potential applications in treating inflammatory diseases. In vitro studies have demonstrated its efficacy in reducing inflammation markers .

Case Studies and Research Findings

  • In Vivo Studies on Arthritis Models : In models of adjuvant-induced arthritis, this compound was effective in reducing joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .
  • Structural Modifications for Enhanced Activity : Research into structure-activity relationships (SAR) has led to modifications that improve oral bioavailability while maintaining or enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The pyridazine core in N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide distinguishes it from benzothiazole- or pyridine-based analogs. For example:

  • Benzothiazole derivatives (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ): These compounds feature a sulfur-containing heterocycle linked to sulfonamide or diphenylacetamide groups, often targeting carbonic anhydrases or kinases .
  • Pyridine derivatives (e.g., 11d–11f in ): These incorporate a pyridine ring substituted with tetrahydronaphthalene and fluorophenyl groups, demonstrating anticancer activity via kinase inhibition .
Compound Class Core Structure Key Substituents Reported Activity
Target Compound Pyridazine 4-Fluorophenyl, ethoxyethyl, naphthamide Not explicitly reported
Benzothiazole analogs Benzothiazole Sulfamoyl, diphenylacetamide Enzyme inhibition
Pyridine analogs Pyridine Tetrahydronaphthalene, fluorophenyl Anticancer (kinase inhibition)

Functional Group Contributions

  • Ethoxyethyl Linker : The ethoxyethyl spacer in the target compound may enhance solubility compared to rigid linkers (e.g., thiazole in 2C from ).
  • Naphthamide vs. Acetamide : The bulkier 2-naphthamide group likely increases hydrophobic interactions compared to simpler acetamide derivatives (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide, and how can reaction yields be maximized?

  • Methodology : The synthesis involves multi-step organic reactions. Key steps include:

  • Step 1 : Preparation of the pyridazine core via cyclization of hydrazine with a dicarbonyl precursor under acidic conditions.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorophenylboronic acid under Suzuki coupling conditions).
  • Step 3 : Etherification of the pyridazine intermediate with ethylene glycol derivatives to form the ethoxyethyl linker.
  • Step 4 : Final coupling of the naphthamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    • Optimization : Monitor reaction progress with TLC and HPLC. Use catalysts like palladium for cross-coupling reactions and maintain inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthamide and pyridazine rings).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~493.18 g/mol).
  • X-ray Crystallography : For absolute configuration determination, though challenges arise due to poor crystal formation in polar solvents .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity and binding to biological targets?

  • Mechanistic Insight : The fluorine atom’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, increasing electrophilicity at the pyridazine N-atoms. This facilitates interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases). Computational DFT studies can map charge distribution and predict binding affinities .
  • Experimental Validation : Compare bioactivity of fluorophenyl analogs with non-fluorinated counterparts using enzyme inhibition assays (e.g., IC₅₀ values).

Q. What strategies resolve contradictory bioactivity data across cell lines or in vivo models?

  • Case Study : If the compound shows cytotoxicity in HeLa cells but not in HEK293, conduct:

  • Metabolic Profiling : LC-MS/MS to identify differential metabolite interactions.
  • Target Engagement Assays : Thermal shift assays (TSA) to confirm target binding in specific cell lines.
  • Orthogonal Validation : CRISPR knockouts of suspected targets to isolate mechanism .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?

  • Problem : Competing substitution at pyridazine C-3 vs. C-6 positions.
  • Solution :

  • Use directing groups (e.g., Boc-protected amines) to steer reactivity.
  • Screen solvents (e.g., DCE vs. THF) and temperatures to favor kinetic vs. thermodynamic control .

Key Research Challenges

  • Solubility Limitations : The compound’s hydrophobicity (logP ~3.5) complicates aqueous assays. Use DMSO stocks ≤0.1% v/v to avoid solvent toxicity.
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal rapid Phase I oxidation; consider prodrug strategies with ester linkages .

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